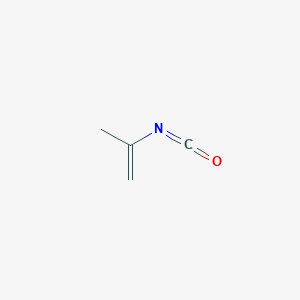
2-Isocyanatoprop-1-ene
Overview
Description
2-Isocyanatoprop-1-ene is a colorless liquid with a characteristic odor. It is known for its reactivity, stability, and versatility, making it a valuable compound in both research and industrial applications. The molecular formula of this compound is C4H5NO, and it has a molecular weight of 83.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatoprop-1-ene can be synthesized through various methods. One common approach involves the reaction of prop-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows:
CH2=CH-CH3 + COCl2 → CH2=C(CH3)NCO + HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatoprop-1-ene undergoes various chemical reactions, including:
Addition Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Polymerization: It can undergo polymerization reactions to form polyurethanes.
Hydrolysis: In the presence of water, it hydrolyzes to form corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a catalyst to form carbamates.
Water: Hydrolyzes in the presence of water, especially under acidic or basic conditions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
2-Isocyanatoprop-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the development of drug delivery systems and diagnostic agents.
Industry: Applied in the production of polyurethanes, coatings, adhesives, and sealants due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Isocyanatoprop-1-ene involves its reactivity with nucleophiles. The isocyanate group (NCO) readily reacts with nucleophilic groups such as amines and alcohols, leading to the formation of ureas and carbamates. This reactivity is exploited in various applications, including polymerization and modification of biomolecules.
Molecular Targets and Pathways:
Nucleophiles: The primary targets are nucleophilic groups in molecules, such as amines and alcohols.
Polymerization Pathways: Involves the formation of polyurethanes through the reaction with polyols.
Comparison with Similar Compounds
Methyl Isocyanate (CH3NCO): Similar in structure but with a methyl group instead of a prop-1-ene group.
Ethyl Isocyanate (C2H5NCO): Similar in structure but with an ethyl group instead of a prop-1-ene group.
Phenyl Isocyanate (C6H5NCO): Contains a phenyl group instead of a prop-1-ene group.
Uniqueness: 2-Isocyanatoprop-1-ene is unique due to its prop-1-ene group, which imparts distinct reactivity and stability compared to other isocyanates. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
2-isocyanatoprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4(2)5-3-6/h1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQJZQQPMIFNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514094 | |
| Record name | 2-Isocyanatoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-87-9 | |
| Record name | 2-Isocyanatoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


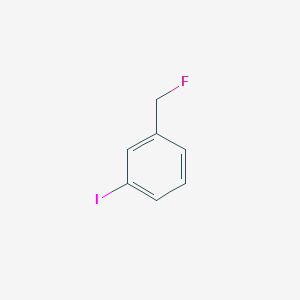

![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B3383666.png)
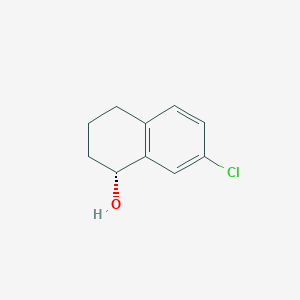

![5-Bromobenzo[C]isoxazole](/img/structure/B3383680.png)
![5-Nitrobenzo[B]thiophene-2-carbaldehyde](/img/structure/B3383688.png)
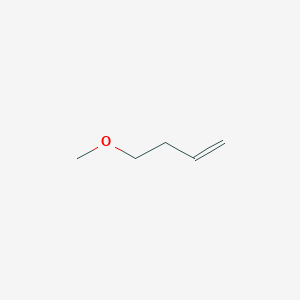
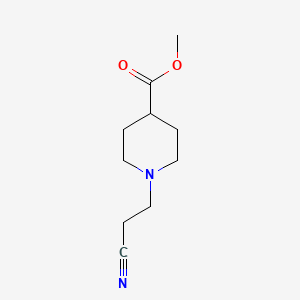
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B3383700.png)
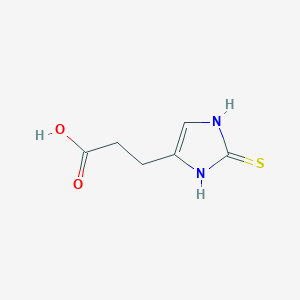
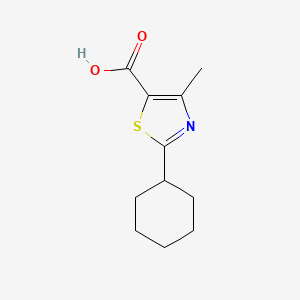

![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3383718.png)
